molecular formula C24H22ClFN2O2 B4264408 {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2-CHLORO-6-FLUOROPHENYL)METHANONE

{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2-CHLORO-6-FLUOROPHENYL)METHANONE

Cat. No.: B4264408
M. Wt: 424.9 g/mol
InChI Key: GTWJAKBLQHWEJY-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-4-(2-chloro-6-fluorobenzoyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2-CHLORO-6-FLUOROPHENYL)METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base to form benzyloxybenzene.

    Formation of the Chlorofluorobenzoyl Intermediate: This step involves the acylation of 2-chloro-6-fluorobenzoyl chloride with a suitable nucleophile.

    Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the chlorofluorobenzoyl intermediate in the presence of a piperazine ring under suitable reaction conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzyloxy)phenyl]-4-(2-chloro-6-fluorobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorofluorobenzoyl group can be reduced to form corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution).

Major Products:

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of 2-chloro-6-fluorobenzyl alcohol.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-4-(2-chloro-6-fluorobenzoyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2-CHLORO-6-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • 1-[4-(Benzyloxy)phenyl]-4-benzoylpiperazine
  • 1-[4-(Benzyloxy)phenyl]-4-(2-chlorobenzoyl)piperazine
  • 1-[4-(Benzyloxy)phenyl]-4-(2-fluorobenzoyl)piperazine

Comparison: 1-[4-(Benzyloxy)phenyl]-4-(2-chloro-6-fluorobenzoyl)piperazine is unique due to the presence of both chloro and fluoro substituents on the benzoyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClFN2O2/c25-21-7-4-8-22(26)23(21)24(29)28-15-13-27(14-16-28)19-9-11-20(12-10-19)30-17-18-5-2-1-3-6-18/h1-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWJAKBLQHWEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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